2,12-Diformyl-dibenzo[c,h]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,12-Diformyl-dibenzo[c,h]acridine is a chemical compound with the molecular formula C23H13NO2 and a molecular weight of 335.362 g/mol . It is primarily used in proteomics research and is known for its unique structural properties.
Analyse Chemischer Reaktionen
2,12-Diformyl-dibenzo[c,h]acridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,12-Diformyl-dibenzo[c,h]acridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,12-Diformyl-dibenzo[c,h]acridine involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound’s formyl groups can form covalent bonds with amino acids or nucleotides, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,12-Diformyl-dibenzo[c,h]acridine can be compared with other similar compounds, such as:
Dibenzo[c,h]acridine: Lacks the formyl groups, resulting in different chemical reactivity and applications.
2,12-Dimethyl-dibenzo[c,h]acridine: Has methyl groups instead of formyl groups, affecting its chemical properties and uses.
2,12-Dicarboxy-dibenzo[c,h]acridine:
The uniqueness of this compound lies in its formyl groups, which provide specific reactivity and make it suitable for various research applications.
Eigenschaften
CAS-Nummer |
263708-49-2 |
---|---|
Molekularformel |
C23H13NO2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-6,20-dicarbaldehyde |
InChI |
InChI=1S/C23H13NO2/c25-12-14-1-3-16-5-7-18-11-19-8-6-17-4-2-15(13-26)10-21(17)23(19)24-22(18)20(16)9-14/h1-13H |
InChI-Schlüssel |
XMHLBJHUEGBDOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.